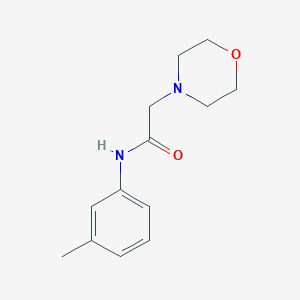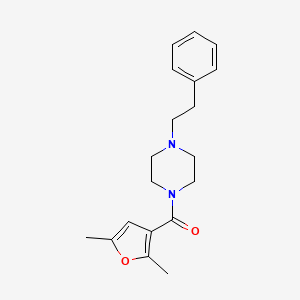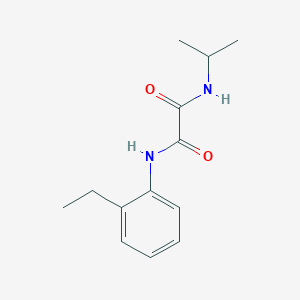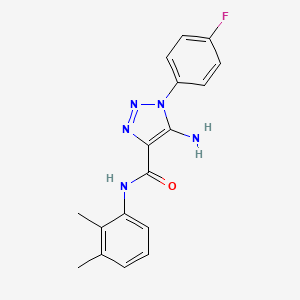
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide, also known as MEM, is a synthetic compound that belongs to the class of N-phenylacetamide derivatives. MEM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurosciences.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylphenyl)-2-(4-morpholinyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of various receptors, including GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to have anticonvulsant and analgesic effects in animal models, suggesting its potential use in the treatment of epilepsy and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methylphenyl)-2-(4-morpholinyl)acetamide is its ease of synthesis and availability. This compound is relatively inexpensive and can be synthesized using standard laboratory equipment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups. Additionally, this compound has been shown to have low bioavailability in vivo, which can limit its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-2-(4-morpholinyl)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of research is the investigation of the role of this compound in the regulation of neuronal excitability and synaptic transmission. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential use as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been studied for its potential use as a therapeutic agent for various diseases, as well as a tool compound in neurosciences and pharmacology. This compound has several advantages, including its ease of synthesis and availability, but also has limitations, such as its low solubility and bioavailability. Future research on this compound will likely focus on the development of more potent and selective analogs, as well as the investigation of its role in the regulation of neuronal excitability and synaptic transmission.
Métodos De Síntesis
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide is synthesized by the reaction of 3-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and neuropathic pain. This compound has also been studied for its potential use as a tool compound in neurosciences and pharmacology to investigate the role of various receptors and ion channels in the nervous system.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-3-2-4-12(9-11)14-13(16)10-15-5-7-17-8-6-15/h2-4,9H,5-8,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGVFYLARIGOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![2-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]pyrimidine](/img/structure/B5021093.png)
![N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5021098.png)
![diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5021103.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5021117.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5021135.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5021141.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5021149.png)
![3-{[(4-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)


